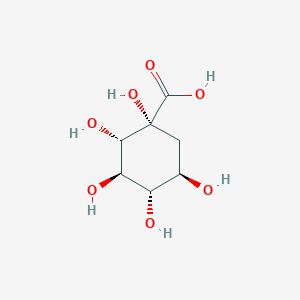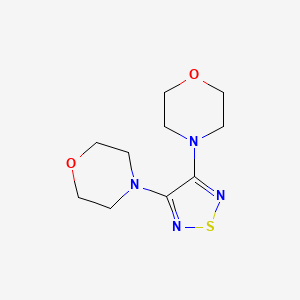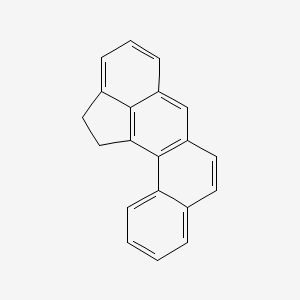
3'-O-Levulinoyl-N-benzoyl-2'-deoxythymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine is a protected nucleotide derivative and a building block used in various scientific research applications. It is a modified form of thymidine, a nucleoside that is a component of DNA. The compound is characterized by the presence of levulinoyl and benzoyl protective groups, which are used to prevent unwanted reactions during chemical synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine typically involves the protection of the hydroxyl groups of thymidine. The levulinoyl group is introduced at the 3’-hydroxyl position, and the benzoyl group is introduced at the N-position. The reaction conditions often involve the use of protecting agents such as levulinic acid and benzoyl chloride, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for 3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency .
化学反応の分析
Types of Reactions
3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine undergoes various chemical reactions, including:
Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield the parent nucleoside.
Substitution: The compound can participate in nucleophilic substitution reactions, where the protective groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride
Major Products Formed
Hydrolysis: Thymidine and the corresponding acids (levulinic acid and benzoic acid).
Substitution: Modified nucleosides with new functional groups replacing the protective groups
科学的研究の応用
3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: In studies involving DNA synthesis and repair mechanisms.
Medicine: As a precursor in the development of antiviral and anticancer drugs.
Industry: In the production of nucleic acid-based materials and diagnostics
作用機序
The mechanism of action of 3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine involves its incorporation into nucleic acids during DNA synthesis. The protective groups prevent unwanted side reactions, allowing for precise modifications of the nucleoside. Once incorporated, the protective groups can be removed to yield the active nucleoside, which can then participate in biological processes such as DNA replication and repair .
類似化合物との比較
Similar Compounds
3’-O-Levulinoyl-2’-deoxythymidine: Similar but lacks the N-benzoyl group.
N-Benzoyl-2’-deoxythymidine: Similar but lacks the 3’-O-levulinoyl group.
2’-Deoxythymidine: The parent nucleoside without any protective groups
Uniqueness
3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine is unique due to the presence of both levulinoyl and benzoyl protective groups, which provide enhanced stability and selectivity during chemical synthesis. This makes it particularly useful in applications requiring precise modifications of nucleosides .
特性
分子式 |
C15H20N2O7 |
|---|---|
分子量 |
340.33 g/mol |
IUPAC名 |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C15H20N2O7/c1-8-6-17(15(22)16-14(8)21)12-5-10(11(7-18)23-12)24-13(20)4-3-9(2)19/h6,10-12,18H,3-5,7H2,1-2H3,(H,16,21,22)/t10-,11+,12+/m0/s1 |
InChIキー |
DSXAZYNMJFDPHQ-QJPTWQEYSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)CCC(=O)C |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)CCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3-(Quinolin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)picolinic acid](/img/structure/B13416635.png)



![(4R,4aS,7aR,12bS,13S)-10-chloro-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13416671.png)





![N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzamide](/img/structure/B13416698.png)


